molecular formula C6H11NO2S B2844425 N-Cyclopropylprop-2-ene-1-sulfonamide CAS No. 1544781-59-0

N-Cyclopropylprop-2-ene-1-sulfonamide

Cat. No. B2844425
M. Wt: 161.22
InChI Key: XCVYYRUKGXHOLA-UHFFFAOYSA-N
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Description

“N-Cyclopropylprop-2-ene-1-sulfonamide” is a chemical compound with the CAS Number: 1544781-59-0 . It has a molecular weight of 161.22 . The compound is an oil in its physical form .


Molecular Structure Analysis

The InChI Code for “N-Cyclopropylprop-2-ene-1-sulfonamide” is 1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Cyclopropylprop-2-ene-1-sulfonamide” is an oil in its physical form . It has a molecular weight of 161.22 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

  • Lewis Acid Catalyzed Annulations : Mackay et al. (2014) discussed the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, providing cyclopentene sulfonamides with high yields and diastereoselectivity. This process is significant for synthesizing cyclopentanones, a crucial structure in various chemical syntheses (Mackay et al., 2014).

  • Carbonic Anhydrase Inhibitors : Supuran et al. (2003) identified that carbonic anhydrase isozymes are strongly inhibited by aromatic and heterocyclic sulfonamides. This inhibition mechanism has led to the development of potent inhibitors with significant clinical applications, including in antitumor therapies (Supuran et al., 2003).

  • Formal Cycloaddition for Indane Derivatives : Zhu et al. (2014) developed an AlCl3-promoted formal cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides. This method facilitates the production of highly functionalized Indane derivatives, which are valuable in various chemical syntheses (Zhu et al., 2014).

  • Sulfonamide-Containing Cyclooxygenase-2 Inhibitors : Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). These inhibitors have therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

  • Anticancer and Antiinflammatory Agents : Supuran et al. (2003) reported that sulfonamide metalloprotease inhibitors show promising antitumor properties and are being evaluated in clinical trials. These inhibitors are useful in treating various inflammatory states (Supuran et al., 2003).

  • Polycyclic Imines Synthesis via Radical Cyclizations : Zhang et al. (2013) described a method for producing stable bicyclic and tricyclic aldimines and ketimines through radical cyclizations of cyclic ene sulfonamides. This method is significant for synthesizing complex organic structures (Zhang et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-cyclopropylprop-2-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYYRUKGXHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylprop-2-ene-1-sulfonamide

CAS RN

1544781-59-0
Record name N-cyclopropylprop-2-ene-1-sulfonamide
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